1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene
Description
1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene is a complex organic compound that features a benzimidazole moiety linked to a benzene ring through a hydroxypropoxy bridge
Properties
IUPAC Name |
1-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)14-6-8-16(9-7-14)23-11-15(22)10-20-12-19-17-4-2-3-5-18(17)20/h2-9,12,15,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVRPZAJDBNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The hydroxypropoxy group is then introduced via an etherification reaction, followed by acetylation of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene is a significant chemical entity with various applications in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and material science. This article delves into its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the acetyl and hydroxypropoxy groups may enhance the compound's efficacy against various cancer types.
- Antimicrobial Properties : Research indicates that benzimidazole derivatives can possess antimicrobial activity against a range of pathogens. The specific interactions of this compound with microbial enzymes could be explored to develop new antibacterial agents.
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : The hydroxypropoxy group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.
- Synthesis of Benzimidazole Derivatives : The presence of the benzimidazole moiety allows for further functionalization, leading to the creation of novel compounds with enhanced biological activities.
Material Science
This compound may also find applications in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or improved mechanical strength.
- Dye and Pigment Production : The compound's structural features could be tailored for use in developing dyes and pigments with unique color properties.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against bacteria and fungi | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Table 2: Synthetic Applications
| Application Type | Description | Potential Uses |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Drug development, chemical research |
| Polymer Chemistry | Reactive functional groups for polymerization | Advanced materials |
| Dye Production | Tailored for unique color properties | Textile industry, art materials |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development.
Case Study 2: Antimicrobial Activity
A recent investigation reported in Antibiotics explored the antimicrobial efficacy of this compound against various strains of Escherichia coli and Staphylococcus aureus. The study found that the compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.
Hydroxypropoxybenzene derivatives: Compounds with similar hydroxypropoxy linkages.
Uniqueness
1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. A study highlighted that derivatives of benzimidazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells has not been extensively documented but aligns with the general trends observed in similar compounds.
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial effects. For instance, a review summarized the antibacterial activity of various benzimidazole compounds against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar properties, potentially inhibiting bacterial growth through disruption of cellular processes.
Anti-inflammatory Effects
In vitro studies have demonstrated that certain benzimidazole derivatives can reduce inflammation markers, indicating potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It could act on various receptors, modulating their activity and leading to therapeutic effects.
Case Studies
A few notable studies involving benzimidazole derivatives provide insights into the potential activity of this compound:
- Antimicrobial Activity Study : A study evaluated several benzimidazole derivatives for their antimicrobial efficacy using minimum inhibitory concentration (MIC) methods. Compounds exhibited MIC values ranging from 12.5 to 250 μg/ml against different pathogens, indicating substantial antibacterial properties .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of benzimidazole derivatives on various cancer cell lines, reporting IC50 values as low as 5 μM for some compounds . This suggests that derivatives like this compound could similarly exhibit potent anticancer activity.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Acetyl-4-(3-benzimidazolyl-2-hydroxypropoxy)benzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and acetylation. For example, benzimidazole derivatives are often prepared by refluxing precursors (e.g., 3-amino-4-hydroxybenzaldehyde derivatives) with aryl acids or halides in polar solvents like acetonitrile under basic conditions (e.g., NaHCO₃) . Optimization involves adjusting stoichiometry, reaction time (e.g., 15–24 hours), and temperature (80–100°C). Purification typically employs silica gel chromatography with gradients of ethyl acetate/petroleum ether .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : X-ray crystallography (monoclinic systems, space group P2₁/c) provides definitive structural data, including bond angles and unit-cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) . Complementary methods include:
- NMR : ¹H/¹³C spectra to confirm proton environments and carbonyl/acetyl groups.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z 376.40 for C₂₂H₂₀N₂O₄) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation products .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar benzimidazoles) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal packing effects. To resolve:
- Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to compare experimental and theoretical spectra .
- Use variable-temperature NMR to probe dynamic behavior in solution .
- Validate hydrogen bonding patterns (e.g., N–H···O interactions) via crystallographic data .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to benzimidazole-recognizing receptors (e.g., kinase domains). Optimize force fields for π-π stacking and hydrogen bonding .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (MM-PBSA/GBSA) .
Q. What experimental designs mitigate side reactions during functionalization of the benzimidazole core?
- Methodological Answer :
- Protecting groups : Temporarily block the hydroxyl group (e.g., with benzyl ethers) before acetylating the benzene ring to prevent unwanted nucleophilic attacks .
- Catalytic control : Use Pd/C or CuI for selective cross-coupling reactions at the propoxy chain .
- In-situ monitoring : Employ LC-MS to detect intermediates and adjust reagent addition rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
